molecular formula C16H18IN3 B6034119 4-Benzyl-1,2,5-trimethylimidazo[4,5-c]pyridin-5-ium;iodide

4-Benzyl-1,2,5-trimethylimidazo[4,5-c]pyridin-5-ium;iodide

Cat. No.: B6034119
M. Wt: 379.24 g/mol
InChI Key: BROWFLNUMWLYAK-UHFFFAOYSA-M
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Description

4-Benzyl-1,2,5-trimethylimidazo[4,5-c]pyridin-5-ium;iodide is an organic compound belonging to the class of imidazo[4,5-c]pyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring, with nitrogen atoms positioned at the 1, 2, and 5 locations. This specific compound is notable for its unique structure, which includes a benzyl group and three methyl groups attached to the imidazo[4,5-c]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1,2,5-trimethylimidazo[4,5-c]pyridin-5-ium;iodide typically involves the construction of the imidazo[4,5-c]pyridine core followed by the introduction of the benzyl and methyl groups. One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone under acidic conditions to form the imidazo[4,5-c]pyridine ring. Subsequent alkylation reactions introduce the benzyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1,2,5-trimethylimidazo[4,5-c]pyridin-5-ium;iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the imidazo[4,5-c]pyridine core or the attached benzyl and methyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the imidazo[4,5-c]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol, ethanol, or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

4-Benzyl-1,2,5-trimethylimidazo[4,5-c]pyridin-5-ium;iodide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Benzyl-1,2,5-trimethylimidazo[4,5-c]pyridin-5-ium;iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-c]pyridine derivatives, such as:

  • 2-Phenylimidazo[4,5-c]pyridine
  • 4-Methylimidazo[4,5-c]pyridine
  • 1-Benzylimidazo[4,5-c]pyridine

Uniqueness

4-Benzyl-1,2,5-trimethylimidazo[4,5-c]pyridin-5-ium;iodide is unique due to its specific substitution pattern, which includes a benzyl group and three methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-benzyl-1,2,5-trimethylimidazo[4,5-c]pyridin-5-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N3.HI/c1-12-17-16-14(19(12)3)9-10-18(2)15(16)11-13-7-5-4-6-8-13;/h4-10H,11H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROWFLNUMWLYAK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=C[N+](=C2CC3=CC=CC=C3)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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